1,8-Naphthyridin-2(1H)-one, 7-chloro-

Description

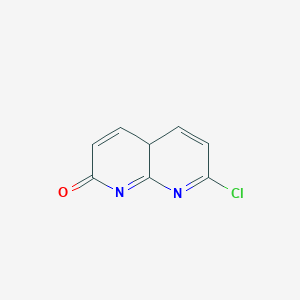

7-Chloro-1,8-naphthyridin-2(1H)-one (7-Cl-bT) is a bicyclic heterocyclic compound featuring a nitrogen-rich naphthyridine core with a chlorine substituent at the 7-position and a carbonyl group at the 2-position. This compound has garnered attention for its ability to enhance nucleic acid binding in peptide nucleic acids (PNAs), where it stabilizes duplex and triplex structures through improved base-pairing interactions . Its synthesis typically involves condensation reactions, as seen in the amidation of 7-amino derivatives with acyl chlorides (e.g., 2-ethylhexanoyl chloride) under pyridine catalysis .

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

7-chloro-4aH-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-5H |

InChI Key |

LYHYKWZPTWQFQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=NC(=O)C=CC21)Cl |

Origin of Product |

United States |

Preparation Methods

Phthalimidation and Chlorination

The hydroxy group at position 7 is replaced with chlorine through a two-step process:

- Phthalimidation : The amino group of 2-amino-7-hydroxy-1,8-naphthyridine is protected using phthalic anhydride in acetic acid with triethylamine as a base. This step forms a phthalimidyl intermediate.

- Chlorination : The protected intermediate is treated with phosphorus oxychloride (POCl₃) in acetonitrile, replacing the hydroxy group with chlorine. A catalytic amount of dimethylformamide (DMF) enhances reactivity.

Key Data :

Reduction and Deprotection

The phthalimidyl group is removed via reduction with potassium borohydride (KBH₄) in a polar solvent, yielding the final product. This step restores the amine and completes the synthesis.

Critical Parameters :

- Reducing Agent : Potassium borohydride

- Solvent : Methanol or ethanol

- Temperature : Room temperature to 50°C

- Overall Yield : Estimated 40–50% across all steps.

Modern One-Step Synthesis Using 1,1,3,3-Tetramethoxypropane

A streamlined method, disclosed in CN105399739A, employs 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane in acidic media. This approach circumvents multiple protection-deprotection cycles, significantly improving efficiency.

Reaction Mechanism and Optimization

The reaction proceeds via acid-catalyzed condensation, where 1,1,3,3-tetramethoxypropane acts as a carbonyl equivalent. Sulfuric acid, acetic acid, or phosphoric acid facilitates the cyclization, directly forming the naphthyridine core with a chlorine substituent.

Optimized Conditions :

- Acid Catalyst : Sulfuric acid (v/v = 20:1 with acetic acid)

- Molar Ratio : 2,6-diaminopyridine : 1,1,3,3-tetramethoxypropane = 1 : 0.5–1.5

- Temperature : 45–75°C

- Time : 30–40 minutes

Representative Example :

Advantages Over Traditional Methods

- Single-Step Process : Eliminates intermediate isolations.

- Cost-Effectiveness : Uses inexpensive, commercially available reagents.

- Safety : Avoids hazardous reagents like POCl₃ and KBH₄.

Comparative Analysis of Synthesis Routes

The table below contrasts the two methodologies:

Discussion of Challenges and Innovations

The traditional method, while reliable, suffers from low yields and complex purification. In contrast, the one-step approach addresses these issues but requires precise control of acid concentration and temperature to prevent side reactions. Recent advances, such as the use of microwave-assisted synthesis, could further enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 7-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 1,8-Naphthyridin-2(1H)-ol, 7-chloro-.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,8-naphthyridine derivatives, including 7-chloro-1,8-naphthyridin-2(1H)-one. Research indicates that these compounds exhibit substantial antibacterial activity against a range of pathogens:

- Gram-positive and Gram-negative Bacteria : Derivatives of 1,8-naphthyridine have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substituents at the N-1 position demonstrated comparable efficacy to established antibiotics like ciprofloxacin and vancomycin .

- Multidrug-resistant Strains : Some derivatives have been reported to be particularly effective against multidrug-resistant strains of Streptococcus pneumoniae, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

Anticancer Properties

The anticancer potential of 7-chloro-1,8-naphthyridin-2(1H)-one has been explored through various mechanisms:

- Kinase Inhibition : Research indicates that naphthyridine derivatives can act as inhibitors for critical kinases involved in cancer progression. For example, certain compounds have been identified as breakpoint-cluster-region protein kinase (BCR-ABL) inhibitors, which are vital in treating certain types of leukemia .

- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is particularly relevant for developing targeted cancer therapies .

Antiparasitic Activity

In addition to antibacterial and anticancer properties, 7-chloro-1,8-naphthyridin-2(1H)-one has demonstrated antiparasitic effects:

- Antimalarial Activity : Some derivatives have been tested for their ability to inhibit malaria parasites with promising results. The presence of specific functional groups has been linked to enhanced activity against Plasmodium species .

Synthesis and Structural Variations

The synthesis of 7-chloro-1,8-naphthyridin-2(1H)-one involves various methodologies that allow for structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substituents at N-1 | Enhanced antibacterial properties |

| Variations at C-7 | Improved anticancer efficacy |

| Functional groups | Increased selectivity against specific pathogens |

These modifications can significantly influence the biological activity and pharmacokinetic properties of the compound .

Case Studies and Research Findings

Several case studies illustrate the applications of 7-chloro-1,8-naphthyridin-2(1H)-one in real-world scenarios:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of naphthyridine derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting their potential use in treating resistant infections .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that specific naphthyridine derivatives could reduce cell viability significantly compared to untreated controls. These findings support further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 7-chloro- involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Positional Isomers and Chlorine Substitution Effects

The position of chlorine and nitrogen atoms in naphthyridinones significantly impacts their chemical and biological properties:

Key Findings :

Core Structure Modifications: 1,8- vs. 1,6-Naphthyridinones

Replacing the nitrogen arrangement (1,8 vs. 1,6) alters biological activity:

- 1,6-Naphthyridin-2(1H)-ones : Exhibit potent inhibition of c-Src kinase (IC₅₀ = 10–80 nM), attributed to hydrogen bonding with Met341 in the kinase active site .

- 1,8-Naphthyridin-2(1H)-ones : Over 1,000-fold less active against c-Src, highlighting the critical role of nitrogen positioning .

Structural Insight: The 3-aza atom in 1,6-naphthyridinones forms a bidentate interaction with the kinase, while the 1,8-isomer lacks this binding motif .

Functional Group Variations: Chloro vs. Hydroxy

- 7-Chloro-1,8-naphthyridin-2(1H)-one : Acts as a metal-chelating inhibitor of poxvirus resolvase, mimicking HIV integrase inhibitors .

- 1-Hydroxy-1,8-naphthyridin-2(1H)-one : Shows antiviral activity against poxvirus but with reduced potency compared to chloro analogs, likely due to weaker metal coordination .

Core Replacement: Quinolin-2-one vs. 1,8-Naphthyridinone

Replacing the 1,8-naphthyridinone core with quinolin-2-one increases selectivity for cannabinoid CB2 receptors. For example:

- Quinolin-2-one-3-carboxamides: Exhibit higher CB2 affinity (Ki < 10 nM) and antiproliferative effects on cancer cells compared to naphthyridinone analogs .

- 1,8-Naphthyridinone derivatives: Lower CB2 selectivity but retain antiviral applications (e.g., HCMV DNA polymerase inhibition) .

Biological Activity

1,8-Naphthyridin-2(1H)-one, 7-chloro-, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antiviral effects, supported by case studies and research findings.

1. Antibacterial Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit significant antibacterial properties. A study focused on the enhancement of antibiotic activity by 1,8-naphthyridine derivatives demonstrated their effectiveness against multi-resistant bacterial strains. The compound showed synergistic effects when combined with traditional antibiotics like norfloxacin and ofloxacin, enhancing their efficacy against resistant strains of E. coli and S. aureus .

Table 1: Antibacterial Activity of 1,8-Naphthyridin-2(1H)-one Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-TNB | E. coli | 0.5 µg/mL |

| 3-TNB | S. aureus | 0.25 µg/mL |

| GSK364735 | P. aeruginosa | 0.75 µg/mL |

2. Anticancer Activity

The anticancer potential of 1,8-naphthyridin-2(1H)-one has been extensively studied. Research has shown that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. Inhibition of CDK activity leads to reduced proliferation of cancer cells .

Case Study:

A study involving a series of naphthyridinone derivatives reported that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity .

Table 2: Anticancer Activity of Naphthyridinone Derivatives

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| N-(2-(4-chlorophenoxy)phenylamino)-acetamide | CCRF-CEM | 10 |

| GSK364735 | HeLa | 50 |

3. Antiviral Activity

The antiviral properties of naphthyridinones have also been explored, particularly their role as inhibitors of HIV integrase. The compound GSK364735 has been identified as a novel and potent inhibitor against HIV type 1 integrase, showcasing its potential in antiretroviral therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.